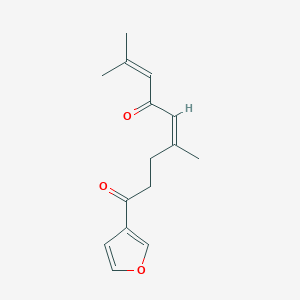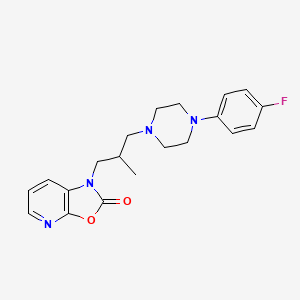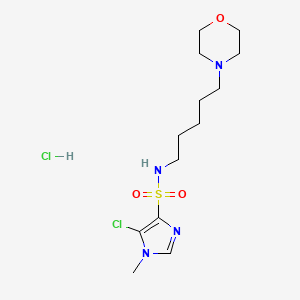
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a sulfonamide group, and a morpholine moiety. It is often used in research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the sulfonation of the imidazole ring, usually using reagents like chlorosulfonic acid or sulfur trioxide.
Chlorination and Methylation:
Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution reaction where the morpholine group is introduced, often using morpholine and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(3-(4-morpholinyl)propyl)-, monohydrochloride
- 5-Chloro-1-methyl-N-[5-(4-morpholinyl)pentyl]-1H-imidazole-4-sulfonamide
Uniqueness
1H-Imidazole-4-sulfonamide, 5-chloro-1-methyl-N-(5-(4-morpholinyl)pentyl)-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazole ring, sulfonamide group, and morpholine moiety makes it particularly versatile in various applications.
Eigenschaften
CAS-Nummer |
137048-59-0 |
|---|---|
Molekularformel |
C13H24Cl2N4O3S |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
5-chloro-1-methyl-N-(5-morpholin-4-ylpentyl)imidazole-4-sulfonamide;hydrochloride |
InChI |
InChI=1S/C13H23ClN4O3S.ClH/c1-17-11-15-13(12(17)14)22(19,20)16-5-3-2-4-6-18-7-9-21-10-8-18;/h11,16H,2-10H2,1H3;1H |
InChI-Schlüssel |
MHYCBCPAQCTYAR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)NCCCCCN2CCOCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


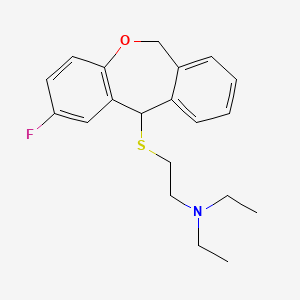
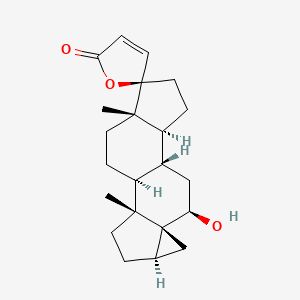

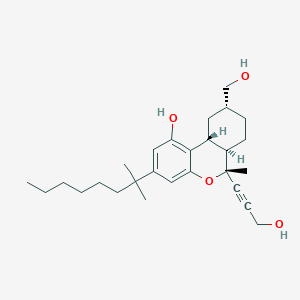
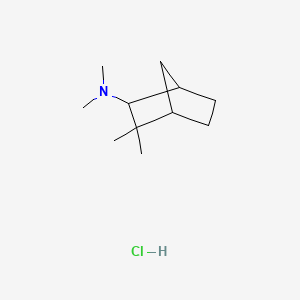

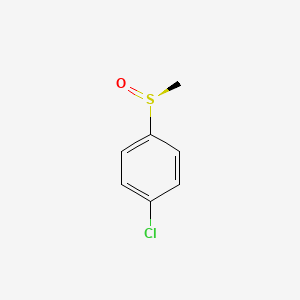

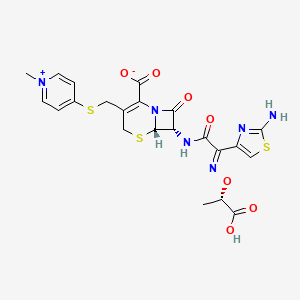

![(5,11-dimethyl-1-oxo-2,6-dihydropyrido[4,3-b]carbazol-9-yl) benzoate](/img/structure/B15192542.png)
